molecular formula C21H25FN2O3S B2648477 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 695218-36-1

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2648477
CAS No.: 695218-36-1
M. Wt: 404.5
InChI Key: SVHDBCMNONTHAW-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 5-fluoro-2-methyl-substituted indole core linked via an ethyl chain to a benzene sulfonamide group with 2-methoxy and 5-isopropyl substituents .
Molecular Formula: C₂₂H₂₆FN₂O₃S.
Molecular Weight: 424.52 g/mol (computed).
Key Properties:

  • XLogP3: 5.1 (high lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 2/7
  • Topological Polar Surface Area (TPSA): 88.8 Ų .

The compound’s design combines an indole moiety (common in bioactive molecules) with a sulfonamide group, which is frequently employed in enzyme inhibitors due to its ability to interact with catalytic residues .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-13(2)15-5-8-20(27-4)21(11-15)28(25,26)23-10-9-17-14(3)24-19-7-6-16(22)12-18(17)19/h5-8,11-13,23-24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDBCMNONTHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative The indole core can be synthesized through a Fischer indole synthesis, followed by fluorination using a suitable fluorinating agent The next step involves the alkylation of the indole with an appropriate alkyl halide to introduce the ethyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is primarily investigated for its antiviral , anticancer , and anti-inflammatory properties:

  • Anticancer Activity : Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The compound's IC50 values range from 3.8 to 5.6 µM, demonstrating potent antiproliferative effects against these cell lines .
Cell LineIC50 (µM)
A549 (Lung)5.6
MCF-7 (Breast)4.2
HeLa (Cervical)3.8

The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, leading to decreased proliferation of cancer cells.

Anti-inflammatory Properties

The compound has been shown to inhibit the NF-kB signaling pathway, crucial for regulating immune responses and inflammation. This inhibition results in reduced production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, improving cell viability and reducing apoptosis in neuronal models. This suggests potential applications in treating neurodegenerative diseases .

Anticancer Efficacy Study

A study published in Frontiers in Pharmacology evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The findings indicated significant cytotoxicity and induction of apoptosis in treated cells compared to controls, highlighting its potential as an effective anticancer agent .

Neuroprotective Study

Another study focused on the neuroprotective effects against oxidative stress-induced neuronal damage, showing that the compound significantly improved cell viability and reduced neuronal apoptosis .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated indole moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Indole Substituents

5-Position Modifications
Compound Name Indole Substituents (Position 5) Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound Fluoro 424.52 5.1 Balanced lipophilicity
N-[2-(5-[Cl/F₂OCH₃]-2-methyl-indol-3-yl)ethyl]-2-methoxy-5-methyl-benzenesulfonamide Chloro(difluoro)methoxy 458.9 ~5.1 Enhanced electron-withdrawing effects
4-methoxy-N-{2-[2-methyl-5-(CF₃O)-1H-indol-3-yl]ethyl}benzenesulfonamide Trifluoromethoxy ~500 (estimated) >5.5 High metabolic resistance

Discussion :

  • Chloro(difluoro)methoxy () and trifluoromethoxy () substituents introduce stronger electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
2-Position Modifications
Compound Name Indole Substituents (Position 2) Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound Methyl 424.52 5.1 Steric hindrance
3-Phenyl-5-sulfamoyl-N’-[(thiophen-2-yl)methylidene]-1H-indole-2-carbohydrazide Phenyl ~450 (estimated) 4.8 Increased aromatic interactions

Discussion :

  • The 2-methyl group in the target compound minimizes steric clashes while maintaining metabolic stability .
  • Phenyl substituents () may improve π-π stacking but increase molecular weight and logP .

Variations in Benzene Sulfonamide Substituents

Compound Name Benzene Substituents (Position 5) Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound Isopropyl 424.52 5.1 Moderate bulk
3-(Indol-2-yl)-N-[(5-chlorothiophen-2-yl)sulfonyl]propanamide Chlorothiophene 543.4 6.2 High hydrophobicity
2-(Indol-3-yl)-N-[(4-CF₃-phenyl)sulfonyl]acetamide Trifluoromethyl 561.05 5.8 Enhanced electronic effects

Discussion :

  • The 5-isopropyl group in the target compound provides moderate steric bulk without excessive hydrophobicity .

Linker Modifications

Compound Name Linker Type Molecular Weight (g/mol) Key Features Reference
Target Compound Ethyl 424.52 Direct linkage, metabolic stability
3-(Indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide Propanamide 561.05 Flexible, prone to hydrolysis
3-Phenyl-5-sulfamoyl-N’-[(thiophen-2-yl)methylidene]-1H-indole-2-carbohydrazide Carbohydrazide ~450 (estimated) Conformational rigidity

Discussion :

  • The ethyl linker in the target compound avoids enzymatic cleavage sites (e.g., amide hydrolysis in propanamide-linked analogs), enhancing metabolic stability .
  • Carbohydrazide linkers () introduce rigidity, which may restrict binding conformations .

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H23FN2O3S\text{C}_{20}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Key features include:

  • Indole moiety : Contributes to various biological interactions.
  • Sulfonamide group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole structure allows for high-affinity binding to various receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating potent activity against:

  • MCF-7 (breast cancer) : IC50 = 15.63 µM
  • U937 (monocytic leukemia) : Comparable activity to established chemotherapeutics like doxorubicin.

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and cell cycle arrest at the G1 phase .

Antiviral and Antimicrobial Properties

Additionally, preliminary studies have suggested potential antiviral and antimicrobial activities. Indole derivatives are often explored for their ability to inhibit viral replication and bacterial growth, although specific data on this compound remains limited.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of the compound against several cancer cell lines using flow cytometry. The results demonstrated that the compound significantly induced apoptosis in MCF-7 cells, with a clear dose-dependent response. The study emphasized the role of the sulfonamide group in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound interacts with key signaling pathways involved in cell survival and proliferation. The presence of the fluorine atom was noted to enhance receptor binding affinity compared to non-fluorinated analogs .

Data Table

Biological Activity Cell Line IC50 (µM) Reference
AnticancerMCF-715.63
AnticancerU937Comparable to Doxorubicin
AntiviralTBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling the indole and benzenesulfonamide moieties. For example:

Indole Synthesis : 5-Fluoro-2-methylindole derivatives can be synthesized via Fischer indole cyclization using 5-fluorophenylhydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) .

Sulfonamide Formation : React the indole-ethylamine intermediate with 2-methoxy-5-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or incomplete coupling.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substituent positions via 1^1H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole NH at δ ~10.5 ppm) and 13^{13}C NMR (fluorine-coupled carbons at ~110–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+^+ expected at m/z ~475–485) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the indole moiety in this compound?

  • Methodological Answer : The 5-fluoro and 2-methyl groups on the indole ring create steric hindrance and electron-withdrawing effects, impacting:
  • Sulfonamide Stability : Fluorine increases electrophilicity at the sulfonamide sulfur, making it prone to nucleophilic attack. Monitor degradation products via LC-MS under basic conditions (pH > 9) .
  • Cross-Coupling Reactions : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to mitigate steric interference during functionalization .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Address variability by:

Standardizing Assays : Use a common cell line (e.g., HEK293) and control for solvent effects (DMSO ≤ 0.1% v/v) .

Metabolic Stability Testing : Compare half-life in liver microsomes (human vs. rodent) to identify species-specific discrepancies .

Data Normalization : Express activity relative to a reference inhibitor (e.g., IC50_{50} ratios) to minimize inter-lab variability .

Experimental Design & Optimization

Q. How can flow chemistry improve the scalability of synthesizing this compound?

  • Methodological Answer : Design a continuous-flow system to:
  • Enhance Yield : Optimize residence time (e.g., 30–60 min) and temperature (60–80°C) for the indole cyclization step using microreactors .
  • Reduce Byproducts : Integrate inline IR spectroscopy to monitor intermediates and adjust reagent stoichiometry dynamically .

Q. What computational methods predict the compound’s solubility and crystallinity?

  • Methodological Answer : Use:
  • COSMO-RS : Simulate solubility in organic solvents (e.g., logP ~3.5 predicts poor aqueous solubility) .
  • Powder XRD : Compare predicted vs. experimental diffraction patterns to identify polymorphs. For example, a dominant peak at 2θ = 12–15° suggests a stable crystalline form .

Data Analysis & Troubleshooting

Q. How to interpret conflicting NMR data for the isopropyl group in different deuterated solvents?

  • Methodological Answer :
  • Solvent Effects : In DMSO-d6_6, the isopropyl group may show splitting due to restricted rotation (δ 1.2–1.4 ppm, doublet of septets). In CDCl3_3, expect a simpler multiplet .
  • Variable Temperature NMR : Conduct experiments at 25°C and 50°C to observe coalescence of split peaks, confirming dynamic rotational barriers .

Stability & Degradation

Q. What are the primary degradation pathways under accelerated stability conditions (40°C/75% RH)?

  • Methodological Answer :
  • Hydrolytic Degradation : The sulfonamide bond may cleave in high humidity, forming 2-methoxy-5-isopropylbenzenesulfonic acid and the indole-ethylamine fragment. Quantify via HPLC with a zwitterionic column (e.g., ZIC-HILIC) .
  • Oxidative Pathways : Fluorine substitution increases susceptibility to photooxidation. Use LC-MS/MS to detect hydroxylated byproducts (m/z +16) under UV light exposure .

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